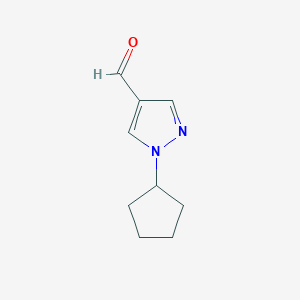
1-cyclopentyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-cyclopentyl-1H-pyrazole-4-carbaldehyde” is a chemical compound with the molecular formula C9H12N2O and a molecular weight of 164.21 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “1-cyclopentyl-1H-pyrazole-4-carbaldehyde” is 1S/C9H12N2O/c12-7-8-5-10-11(6-8)9-3-1-2-4-9/h5-7,9H,1-4H2 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“1-cyclopentyl-1H-pyrazole-4-carbaldehyde” is a liquid at room temperature . It has a molecular weight of 164.21 .
Scientific Research Applications
Medicinal Chemistry and Drug Development
1-cyclopentyl-1H-pyrazole-4-carbaldehyde serves as a valuable scaffold for designing novel pharmaceutical compounds. Researchers have explored its potential as a building block for developing drugs with diverse activities. Some noteworthy applications include:
- Antibacterial Properties : The compound has shown antibacterial activity, making it relevant for combating bacterial infections .
- Anti-Inflammatory Agents : Investigations suggest that derivatives of this pyrazole aldehyde may possess anti-inflammatory properties, which could be useful in treating inflammatory conditions .
- Anticancer Agents : Researchers have explored its potential as an anticancer agent, although further studies are needed to fully understand its mechanism of action .
Agrochemicals and Herbicides
1-cyclopentyl-1H-pyrazole-4-carbaldehyde has been investigated for its herbicidal properties. It may serve as a starting point for developing environmentally friendly herbicides to control unwanted plant growth .
Antifungal Activity
The compound and its derivatives have demonstrated significant antifungal activity against Candida albicans, a common fungal pathogen. This property could be harnessed for developing antifungal medications .
Material Science and Catalysis
Researchers have explored the use of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde in material science and catalysis. For instance:
- Synthesis of Heterocyclic Compounds : The compound has been employed as a building block for synthesizing various heterocyclic structures with potential applications in materials and organic electronics .
- Catalytic Reactions : Its derivatives have been investigated as catalysts in organic transformations, including cyclization reactions and carbon-carbon bond formation .
Antioxidant Properties
Although not extensively studied, some reports suggest that 1-cyclopentyl-1H-pyrazole-4-carbaldehyde derivatives may exhibit antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative damage .
Safety And Hazards
The safety information for “1-cyclopentyl-1H-pyrazole-4-carbaldehyde” indicates that it is a hazardous substance . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-cyclopentylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-7-8-5-10-11(6-8)9-3-1-2-4-9/h5-7,9H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFSSVWQIBHAEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649469 |
Source


|
| Record name | 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
1170364-22-3 |
Source


|
| Record name | 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclopentyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

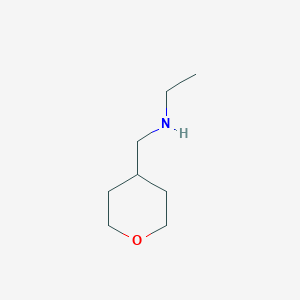
![7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1293043.png)






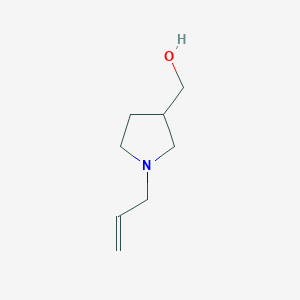

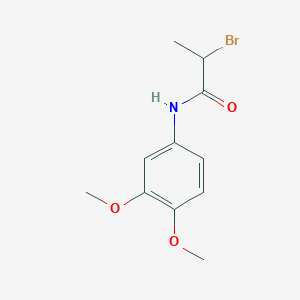
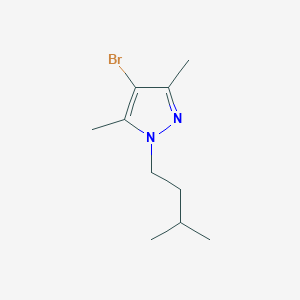

![1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1293064.png)